Cas no 2228417-76-1 (5-(2-azidoethyl)-3-methoxy-1,2-oxazole)
5-(2-azidoethyl)-3-methoxy-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(2-azidoethyl)-3-methoxy-1,2-oxazole
- 2228417-76-1
- EN300-1735350
-
- Inchi: 1S/C6H8N4O2/c1-11-6-4-5(12-9-6)2-3-8-10-7/h4H,2-3H2,1H3
- InChI Key: HNCQAONFFXBZCE-UHFFFAOYSA-N
- SMILES: O1C(=CC(=N1)OC)CCN=[N+]=[N-]
Computed Properties
- Exact Mass: 168.06472551g/mol
- Monoisotopic Mass: 168.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.6Ų
5-(2-azidoethyl)-3-methoxy-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735350-1g |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole |
2228417-76-1 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1735350-5g |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole |
2228417-76-1 | 5g |
$3313.0 | 2023-09-20 | ||
| Enamine | EN300-1735350-10g |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole |
2228417-76-1 | 10g |
$4914.0 | 2023-09-20 | ||
| Enamine | EN300-1735350-0.05g |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole |
2228417-76-1 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1735350-0.1g |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole |
2228417-76-1 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1735350-0.25g |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole |
2228417-76-1 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1735350-0.5g |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole |
2228417-76-1 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1735350-1.0g |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole |
2228417-76-1 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1735350-2.5g |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole |
2228417-76-1 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1735350-5.0g |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole |
2228417-76-1 | 5g |
$3313.0 | 2023-05-26 |
5-(2-azidoethyl)-3-methoxy-1,2-oxazole Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 5-(2-azidoethyl)-3-methoxy-1,2-oxazole
5-(2-Azidoethyl)-3-Methoxy-1,2-Oxazole: A Comprehensive Overview
The compound 5-(2-Azidoethyl)-3-Methoxy-1,2-Oxazole (CAS No: 2228417-76-1) is a heterocyclic organic compound with significant potential in various fields of chemistry and materials science. This molecule is characterized by its 1,2-Oxazole ring system, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the azide group (-N3) and the methoxy group (-OCH3) makes this compound particularly interesting for applications in click chemistry, drug delivery systems, and advanced materials.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-(2-Azidoethyl)-3-Methoxy-1,2-Oxazole through various routes. One notable approach involves the condensation of aldehydes with amino alcohols or their derivatives, followed by cyclization to form the oxazole ring. The introduction of the azide group is typically achieved via nucleophilic substitution or coupling reactions, ensuring high yields and purity of the final product.
The azide group in this compound plays a pivotal role in its reactivity and functionality. It is well-known for its participation in click chemistry reactions, such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which has revolutionized the field of organic synthesis. This reaction allows for the rapid and selective formation of new chemical bonds, making 5-(2-Azidoethyl)-3-Methoxy-1,2-Oxazole a valuable building block in medicinal chemistry and material science.
In terms of applications, this compound has shown promise in drug delivery systems due to its ability to undergo bioorthogonal reactions under physiological conditions. For instance, researchers have explored its use as a linker in antibody-drug conjugates (ADCs), where it facilitates the precise attachment of therapeutic agents to targeting molecules without interfering with biological processes.
Moreover, the methoxy group in 5-(2-Azidoethyl)-3-Methoxy-1,2-Oxazole enhances its solubility in organic solvents and improves its compatibility with biological systems. This feature makes it an ideal candidate for use in pharmaceutical formulations and diagnostic agents.
Recent studies have also highlighted the potential of this compound in materials science. Its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with unique mechanical and thermal properties. These materials are being investigated for applications in electronics, optoelectronics, and biodegradable packaging.
In addition to its practical applications, 5-(2-Azidoethyl)-3-Methoxy-1,2-Oxazole has been extensively studied for its electronic properties. Computational chemistry studies have revealed that the molecule exhibits favorable electron-withdrawing effects due to the conjugation between the oxazole ring and the azide group. This property makes it a potential candidate for use in organic semiconductors and light-emitting diodes (LEDs).
The synthesis and characterization of 5-(2-Azidoethyl)-3-Methoxy-1,2-Oxazole have been optimized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed insights into the molecular structure and purity of the compound, ensuring its reliability for various applications.
Furthermore, recent research has focused on improving the scalability of this compound's synthesis to meet increasing demand from both academic and industrial sectors. Green chemistry approaches have been implemented to minimize waste generation and reduce environmental impact during production.
In conclusion, 5-(2-Azidoethyl)-3-Methoxy-1,2-Oxazole is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers working in fields such as medicinal chemistry, materials science, and organic electronics. As ongoing research continues to uncover new functionalities and applications for this compound, its significance in both academic research and industrial development is expected to grow further.
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